3,7-Dimethyl-2,6-octadienyl Butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-2,6-dienyl butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMYJPSRFZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047225 | |
| Record name | 3,7-Dimethylocta-2,6-dien-1-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173-82-2 | |
| Record name | 3,7-Dimethylocta-2,6-dien-1-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dimethyl-2,6-octadienyl Butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Terpenoid Esters Research
3,7-Dimethyl-2,6-octadienyl butyrate (B1204436) is classified as a terpenoid ester. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from units of isoprene. When a terpenoid (like the alcohol geraniol) is esterified with a carboxylic acid (like butyric acid), a terpenoid ester is formed. ontosight.ai This class of compounds is a significant focus of research due to their widespread presence in the essential oils of plants and their diverse applications. chemicalbook.comscentree.co
Research into terpenoid esters often explores their biological activities, which can include antimicrobial and anticancer properties. researchgate.net They are key components in the food, cosmetic, and pharmaceutical industries. ontosight.ainih.gov The study of individual compounds like 3,7-dimethyl-2,6-octadienyl butyrate allows for a deeper understanding of the structure-activity relationships within this broad chemical family. Scientific investigation often focuses on their synthesis, natural occurrence, and potential to act as precursors or active agents in various chemical and biological processes. scentree.coforeverest.net The compound is found naturally in several essential oils, including that of geranium. scentree.co
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄O₂ |
| Molecular Weight | 224.34 g/mol |
| CAS Number | 106-29-6 |
| Appearance | Colorless liquid |
| Odor | Fruity, rose-like |
| Boiling Point | ~252-270°C |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) |
Academic Significance and Research Trajectories
Standard and Common Nomenclatures of the Compound
The naming conventions for this compound are dictated by the specific geometric isomer being referenced. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these isomers to avoid ambiguity.
The (E)- isomer is formally named [(2E)-3,7-dimethylocta-2,6-dienyl] butanoate according to IUPAC standards. nih.gov It is more commonly known as Geranyl Butyrate . nih.govscentree.codirectpcw.com This common name is derived from its alcohol precursor, geraniol. Other synonyms include geraniol butyrate and geranyl butanoate. nih.govthegoodscentscompany.com
Conversely, the (Z)- isomer's IUPAC name is [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate. Its common name is Neryl Butyrate , stemming from its precursor, nerol (B1678202). nist.gov
| Isomer | IUPAC Name | Common Name | Other Synonyms |
|---|---|---|---|
| (E)- form | [(2E)-3,7-dimethylocta-2,6-dienyl] butanoate nih.gov | Geranyl Butyrate scentree.codirectpcw.com | Geraniol butyrate, Geranyl butanoate nih.govthegoodscentscompany.com |
| (Z)- form | [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate | Neryl Butyrate nist.gov | Neryl butanoate nist.gov |
Investigation of Geometric Isomerism: (E)- and (Z)- Forms (Geranyl and Neryl Butyrate)
Geometric isomerism in this compound arises from the restricted rotation around the double bond at the C2 position of the octadienyl chain. This results in two distinct spatial arrangements of the substituents, designated as (E) and (Z) isomers.
The (E)- isomer , Geranyl Butyrate, has the higher priority groups on opposite sides of the double bond. nih.gov The "(E)" designation comes from the German word entgegen, meaning opposite.
The (Z)- isomer , Neryl Butyrate, has the higher priority groups on the same side of the double bond. nist.gov The "(Z)" designation is from the German word zusammen, meaning together.
These two isomers, while having the same chemical formula (C₁₄H₂₄O₂), exhibit different physical and sensory properties. nih.govnist.gov For instance, they possess distinct rosy and fruity aromas. scentree.co This difference in structure and properties is a direct consequence of their geometric arrangement.
| Isomer | Common Name | Configuration at C2=C3 Double Bond | CAS Number |
|---|---|---|---|
| (E)- | Geranyl Butyrate nih.gov | trans thegoodscentscompany.com | 106-29-6 scentree.co |
| (Z)- | Neryl Butyrate nist.gov | cis | 999-40-6 nist.gov |
Stereochemical Implications in Biosynthesis and Bioactivity Research
The stereochemistry of this compound is of paramount importance in its biosynthesis and subsequent biological activity. The formation of monoterpenoids, including the precursors to geranyl and neryl butyrate, is a highly stereospecific process within organisms. researchgate.net
In nature, the biosynthesis of terpenoids proceeds through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov The head-to-tail condensation of these units leads to the formation of geranyl pyrophosphate (GPP), the direct precursor to geraniol. The stereochemical outcome of these enzymatic reactions is tightly controlled, leading to the specific formation of either the (E)- or (Z)-isomer. oup.com
The enzymes responsible for these transformations, known as terpene synthases, exhibit a high degree of stereoselectivity. researchgate.net This enzymatic control ensures the production of a specific isomer, which can have significant implications for its biological role. For example, the different geometric shapes of geranyl butyrate and neryl butyrate can lead to differential binding to olfactory receptors, resulting in distinct perceived scents.
Furthermore, the bioactivity of these compounds can be influenced by their stereochemistry. While specific research on the differential bioactivity of geranyl and neryl butyrate is detailed, it is a well-established principle in pharmacology and biochemistry that stereoisomers can exhibit different physiological effects due to their interactions with chiral biological molecules such as enzymes and receptors. The precise three-dimensional structure of a molecule is often critical for its biological function. nih.gov
Natural Occurrence and Biological Distribution of 3,7 Dimethyl 2,6 Octadienyl Butyrate
Identification in Plant Essential Oils and Metabolomes
The biosynthesis of 3,7-Dimethyl-2,6-octadienyl butyrate (B1204436) in plants occurs through the esterification of geraniol (B1671447), a common monoterpenoid alcohol, with butyric acid. This reaction is a part of the plant's secondary metabolism.
3,7-Dimethyl-2,6-octadienyl butyrate is a constituent of the essential oils of a variety of plant species. Its distribution is not uniform and can be found in different parts of the plant, including leaves, fruits, and flowers. The compound has been identified in the chemical profiles of several species within the Lamiaceae, Poaceae, and Anacardiaceae families, among others.
Key plant sources where this compound has been reported include Thymus camphoratus, a species of thyme, and various species of the Cymbopogon genus, such as Cymbopogon citratus (lemongrass) and Cymbopogon martinii (palmarosa). thegoodscentscompany.comperflavory.com It is also notably present in Geranium (Pelargonium spp.) essential oil. bgci.org Further research has documented its presence in mango (Mangifera indica), Syrian oregano (Origanum syriacum), and lavender. thegoodscentscompany.comperflavory.com
| Plant Species | Common Name | Family | Plant Part |
|---|---|---|---|
| Thymus camphoratus | Camphor Thyme | Lamiaceae | Aerial Parts |
| Cymbopogon citratus | Lemongrass | Poaceae | Leaves |
| Mangifera indica | Mango | Anacardiaceae | Fruit/Peel |
| Cymbopogon martinii | Palmarosa | Poaceae | Grass |
| Origanum syriacum | Syrian Oregano | Lamiaceae | Aerial Parts |
| Pelargonium spp. | Geranium | Geraniaceae | Leaves/Flowers |
| Lavandula spp. | Lavender | Lamiaceae | Flowers |
As a secondary metabolite, this compound is not directly involved in the primary life-sustaining processes of a plant, such as growth and photosynthesis. Instead, it is part of a complex array of chemical compounds that mediate the plant's interactions with its environment. The fruity and floral scent of this ester can act as an attractant for pollinators, thereby facilitating plant reproduction.
The production of such volatile esters is a component of the plant's defense mechanisms and chemical signaling. These compounds can deter herbivores and pathogens. The specific blend of volatile organic compounds, including this compound, contributes to the unique aromatic profile of a plant species, which is a key aspect of its secondary metabolite profile.
Detection in Animal-Derived Natural Products
The presence of this compound is not limited to the plant kingdom; it has also been identified in natural products derived from animals, most notably in the chemical communication systems of insects.
Significant research has identified this compound as a key component of the sex pheromones of several species of click beetles belonging to the genus Agriotes. In these insects, the compound is produced in the pheromone glands of females and released to attract males for mating.
For instance, studies have confirmed its role as a major sex pheromone component for the click beetle Agriotes brevis. thegoodscentscompany.com It has also been identified in the pheromone blend of Agriotes pilosellus, where it works in synergy with other compounds to attract males. thegoodscentscompany.com Research on Agriotes lineatus and Agriotes sputator has further established geranyl butyrate as a crucial element of their chemical signaling systems.
| Insect Species | Common Name | Family | Type of Secretion | Function |
|---|---|---|---|---|
| Agriotes brevis | Click Beetle | Elateridae | Sex Pheromone | Male Attractant |
| Agriotes pilosellus | Click Beetle | Elateridae | Sex Pheromone | Male Attractant |
| Agriotes lineatus | Lined Click Beetle | Elateridae | Sex Pheromone | Male Attractant |
| Agriotes sputator | Click Beetle | Elateridae | Sex Pheromone | Male Attractant |
While a vast array of volatile organic compounds have been identified in honey, contributing to its complex aroma and flavor profile, there is currently no scientific literature that reports the presence of this compound in honey. Extensive analyses of the volatile compounds in various monofloral and polyfloral honeys have not listed this specific ester among the identified components. Therefore, based on available data, this compound is not considered a constituent of honey.
Biosynthetic Pathways and Enzymatic Mechanisms of 3,7 Dimethyl 2,6 Octadienyl Butyrate
Precursor Identification and Metabolic Intermediates
The biosynthesis of 3,7-Dimethyl-2,6-octadienyl Butyrate (B1204436) proceeds from two primary precursor molecules: geraniol (B1671447) and butyric acid. mdpi.comdntb.gov.uanih.gov Geraniol, a monoterpenoid alcohol, is a common compound found in various plants and is responsible for the characteristic rose-like scent of geraniums. journalssystem.comscentree.co Butyric acid is a short-chain fatty acid. The synthesis involves the direct esterification of geraniol with butyric acid. nih.govforeverest.net In this reaction, geraniol acts as the alcohol (acyl acceptor) and butyric acid serves as the organic acid (acyl donor). dntb.gov.uanih.gov
These precursors are themselves products of larger metabolic pathways. Geraniol is synthesized via the terpenoid biosynthesis pathway, while butyric acid can be formed through various metabolic routes, including fatty acid metabolism.
Enzyme Characterization and Catalytic Mechanisms
The esterification of geraniol and butyric acid is catalyzed by specific enzymes, primarily from the esterase and lipase (B570770) families. These biocatalysts are crucial for the reaction to proceed efficiently under biological conditions.
The enzymatic synthesis of geranyl butyrate is effectively catalyzed by lipases and esterases. dss.go.th These enzymes facilitate the esterification reaction, often with high conversion rates. For instance, the lipase Eversa Transform 2.0, derived from Thermomyces lanuginosus, has been successfully used to produce geranyl butyrate in an aqueous medium. mdpi.comnih.gov Another study investigated the use of esterase 30,000 from Mucor miehei in a solvent-free system. dss.go.th
Research has focused on optimizing the conditions for this biotransformation to maximize the yield of geranyl butyrate. Key parameters that influence the reaction rate and conversion efficiency include temperature, the molar ratio of the precursors, and the amount of the enzyme (biocatalyst load). mdpi.comnih.gov One study achieved a 93% conversion rate under optimized conditions. dntb.gov.uanih.gov The enzyme's activity is also influenced by the structure of the alcohol and the chain length of the acid. dss.go.th
| Enzyme | Parameter | Optimal Value | Conversion Rate | Source |
|---|---|---|---|---|
| Eversa Transform 2.0 (from Thermomyces lanuginosus) | Molar Ratio (Geraniol:Butyric Acid) | 1:5 | 93% | nih.gov |
| Eversa Transform 2.0 (from Thermomyces lanuginosus) | Biocatalyst Load | 15% (w/w) | ||
| Eversa Transform 2.0 (from Thermomyces lanuginosus) | Temperature | 50 °C | ||
| Eversa Transform 2.0 (from Thermomyces lanuginosus) | Reaction Time | 6 hours | ||
| Esterase 30,000 (from Mucor miehei) | Temperature | Catalytic activity irreversibly deactivated at 60°C | N/A | dss.go.th |
The enzymes responsible for the synthesis of volatile esters like geranyl butyrate are known as alcohol acyltransferases (AATs). researchgate.netnih.gov These enzymes belong to the large and functionally diverse BAHD superfamily, named after the first four enzymes of this type to be characterized (BEAT, AHCT, HCBT, and DAT). nih.govfrontiersin.org AATs catalyze the final step in ester biosynthesis by transferring an acyl group from an acyl-CoA molecule to an alcohol substrate. nih.gov
Structurally, most BAHD acyltransferases feature two conserved protein domains: a catalytic HXXXD motif and a DFGWG motif, which is thought to play a structural role. nih.govfrontiersin.orgfrontiersin.org The identification of genes encoding AATs is crucial for understanding and potentially engineering the production of specific esters. For example, a coniferyl alcohol acyltransferase (PhCFAT) gene, which is involved in the biosynthesis of a related compound, was identified in Petunia x hybrida. frontiersin.org Genome-wide analyses in various plant species, such as apricot, have led to the identification of numerous BAHD family genes, although only a subset are involved in the synthesis of volatile esters. frontiersin.org The genetic variation within AAT genes, including structural changes and single nucleotide polymorphisms (SNPs), can significantly affect the aroma profile of fruits by altering enzyme function. sciopen.com
Regulation of Biosynthesis in Biological Systems
The production of terpenoids and their esters, including 3,7-Dimethyl-2,6-octadienyl Butyrate, in plants is a highly regulated process. This regulation occurs at multiple levels, primarily at the level of gene transcription, and is influenced by both internal developmental cues and external environmental factors. mdpi.comjournalssystem.com
The expression of genes involved in terpenoid biosynthetic pathways is controlled by a complex network of transcription factors (TFs). numberanalytics.com Several families of TFs are known to play pivotal roles, including WRKY, MYB, bHLH, and AP2/ERF. mdpi.comjournalssystem.comnih.gov These TFs can act as activators or repressors by binding to specific sequences in the promoter regions of their target genes, thereby modulating the production of the final compounds. journalssystem.com For instance, in citrus, the CitERF71 transcription factor regulates the production of the precursor geraniol by controlling the expression of the CitTPS16 gene. nih.gov
Phytohormones also play a crucial role in this regulatory network. Jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key signaling molecules in plant defense, have been shown to upregulate key enzymes in the terpenoid pathway. mdpi.com Environmental stimuli such as light intensity, temperature, and biotic stress can also significantly alter the expression of genes related to terpenoid synthesis, allowing the plant to adapt its metabolic profile to changing conditions. mdpi.com
Ecological and Inter Species Communication Roles of 3,7 Dimethyl 2,6 Octadienyl Butyrate
Function as Pheromone Component in Insect Chemical Ecology
3,7-Dimethyl-2,6-octadienyl butyrate (B1204436) is a significant semiochemical, a chemical substance that carries a message, in the field of insect ecology. Its primary role in this context is as a pheromone, a chemical signal that triggers a natural behavioral response in another member of the same species. This compound, particularly its isomers, plays a crucial role in the chemical communication systems of various insects, most notably within the family Elateridae, commonly known as click beetles.
Research into the chemical ecology of click beetles has led to the identification of 3,7-dimethyl-2,6-octadienyl butyrate as a key pheromone component in several species of the genus Agriotes, which are often significant agricultural pests. The specific isomer of the compound is critical to its function. The (Z)-isomer, also known as neryl butyrate, has been identified as a sex pheromone in at least two species. pherobase.com In contrast, the (E)-isomer, geranyl butyrate, often acts as a potent attractant, sometimes as a primary component or in synergy with other related esters. For instance, a mixture of geranyl butyrate and (E,E)-farnesyl butanoate is used as a lure for Agriotes brevis. researchgate.net
Detailed analysis of pheromone glands and volatile collections from these insects has confirmed the presence of these compounds. csalomontraps.com While gland extracts of a species like Agriotes lineatus may show a high concentration of geranyl octanoate (B1194180) with only trace amounts of geranyl butyrate, the volatile emissions that the insects actually release into the environment can contain a significantly higher ratio of the butyrate, indicating its importance in long-range communication. csalomontraps.com
Below is a table detailing specific insect species from the Elateridae family in which this compound has been identified as a semiochemical.
| Family | Genus | Species | Isomer | Function |
| Elateridae | Agriotes | Agriotes acuminatus | (Z) | Pheromone |
| Elateridae | Agriotes | Agriotes reitteri | (Z) | Pheromone |
| Elateridae | Agriotes | Agriotes brevis | (E) | Attractant (in mixture) |
| Elateridae | Agriotes | Agriotes lineatus | (E) | Attractant (in mixture) |
This table is based on data sourced from The Pherobase and related research publications. pherobase.comresearchgate.net
The identification of a compound as a pheromone is confirmed through behavioral and electrophysiological studies. Behavioral responses are typically measured in field trapping experiments where synthetic versions of the compound are used as bait. The number of insects captured in these traps demonstrates the compound's efficacy as an attractant. For species in the Agriotes genus, field tests have shown that traps baited with specific esters or mixtures containing geranyl butyrate capture a significant number of adult beetles. researchgate.net The precise blend and ratio of compounds are often crucial for maximizing attraction, as other chemicals can have synergistic or inhibitory effects. csalomontraps.com
Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an airborne chemical stimulus. It provides direct evidence that the insect's olfactory receptors can detect the specific compound. In studies involving Agriotes species, antennae of both male and female beetles are exposed to various pheromone components. The resulting electrical depolarization recorded from the antenna indicates a positive detection. For example, EAG tests on Agriotes sordidus showed that both sexes responded to a range of known click beetle pheromone components, with geranyl hexanoate (B1226103) (a closely related ester) eliciting the highest response, confirming the antenna's sensitivity to this class of molecules. researchgate.net This technique is vital for screening potential pheromone candidates and understanding the sensory capabilities of the insects.
Interspecific Interactions and Volatile Organic Compound (VOC) Release
Beyond its role as an intraspecific pheromone, this compound is also a Volatile Organic Compound (VOC) produced by numerous plant species. nih.gov Plant-derived VOCs are crucial mediators of interspecific (between different species) interactions. They can influence the behavior of a wide range of organisms, including herbivores, pollinators, and the natural enemies of herbivores.
The compound has been identified in the essential oils and emissions of plants such as lemongrass (Cymbopogon citratus), mango (Mangifera indica), and various citrus species. nih.govhmdb.ca In this context, it functions as an allelochemical. The release of terpenoid esters like this compound can serve several ecological purposes for the plant:
Defense against Herbivory: Many terpenoids have repellent or anti-feedant properties, deterring insect herbivores from feeding on the plant.
Attraction of Pollinators: The floral scent, comprised of a complex blend of VOCs, can attract specific insects or other animals to facilitate pollination.
Indirect Defense: When a plant is damaged by an herbivore, it can release a specific blend of VOCs that attract predators or parasitoids of that herbivore. This "cry for help" is a well-documented form of indirect defense.
The presence of this compound in the chemical profile of a plant contributes to its unique scent signature, which is interpreted by the surrounding community of insects and other organisms, thereby shaping the plant's interactions with its environment. researchgate.net
Environmental Fate and Persistence in Ecological Systems
The environmental fate of a semiochemical determines its longevity and area of influence after release. Specific environmental persistence studies on this compound are not extensively documented in dedicated environmental science literature. However, its chemical nature as a terpenoid ester allows for strong inferences about its behavior in ecological systems.
Esters, in general, are susceptible to hydrolysis, a chemical reaction with water that breaks them down into their constituent alcohol and carboxylic acid. In the case of this compound, hydrolysis would yield geraniol (B1671447) (or nerol (B1678202) for the Z-isomer) and butyric acid. Toxicological evaluations for food additives show that the body rapidly hydrolyzes geranyl esters through this pathway. inchem.org The resulting geraniol is then further metabolized through oxidation into polar metabolites that are excreted. inchem.org
This metabolic pathway suggests that the compound is readily biodegradable. In the broader environment, such as in soil and water, microbial enzymes are highly effective at hydrolyzing esters. Therefore, this compound is expected to have a relatively short half-life in the environment. Its persistence would be influenced by factors that affect microbial activity and hydrolysis rates, such as temperature, pH, and moisture. awsjournal.org It is not expected to persist or bioaccumulate in ecological systems, ensuring that these sensitive chemical signals are present only when and where they are released by the organism.
Advanced Analytical Techniques for Characterization and Quantification of 3,7 Dimethyl 2,6 Octadienyl Butyrate
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone technique for the analysis of volatile and semi-volatile compounds such as 3,7-Dimethyl-2,6-octadienyl Butyrate (B1204436). restek.com Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it an indispensable tool for both qualitative (identification) and quantitative (measurement) analysis in the flavor and fragrance industries. sigmaaldrich.comnih.gov
The reliability of GC-MS analysis is fundamentally dependent on the meticulous optimization of both sample preparation and the instrumental conditions. longdom.org
Sample Preparation: The primary goal of sample preparation is to efficiently extract 3,7-Dimethyl-2,6-octadienyl Butyrate from its matrix while minimizing the co-extraction of interfering substances. For complex samples like essential oils or food matrices, headspace (HS) sampling and solid-phase microextraction (SPME) are frequently employed. azolifesciences.comnih.gov These techniques are valued for their simplicity and ability to concentrate volatile analytes without the need for large volumes of organic solvents. azolifesciences.com For quantitative approaches, a liquid extraction using a solvent such as ethyl acetate (B1210297) is common, often with the addition of an internal standard (e.g., n-tridecane) to ensure accuracy and precision. nih.gov
Chromatographic Conditions: Achieving robust separation of the target analyte from other volatile components requires careful selection of GC parameters.
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS), is typically effective for separating terpene esters. leco.co.jprestek.com
Injector: The injector is commonly operated in splitless mode for trace analysis or split mode for more concentrated samples, with a typical temperature of 250°C to ensure rapid volatilization. leco.co.jpub.edu
Oven Temperature Program: A programmed temperature ramp is essential for good resolution. A typical program might start at a low temperature (e.g., 40-60°C) to separate highly volatile compounds and gradually increase to a final temperature of 240-300°C to elute the semi-volatile esters. leco.co.jpub.edu
Carrier Gas: Helium is the most commonly used carrier gas, with a constant flow rate of approximately 1.0-1.5 mL/min. leco.co.jp
The table below outlines typical chromatographic conditions for the analysis of terpene esters.
| Parameter | Typical Setting | Purpose |
| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., Rxi-5Sil MS) | Provides high-resolution separation of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.4 mL/min | Transports the sample through the column. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 250:1) or Splitless | Split is used for concentrated samples; splitless for trace analysis. |
| Oven Program | Initial 40°C (hold 1 min), ramp at 10°C/min to 325°C (hold 2 min) | Separates compounds based on their boiling points and column interactions. |
Following chromatographic separation, the mass spectrometer bombards the eluting molecules with electrons, typically at 70 eV (Electron Ionization - EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint for identification.
For this compound (molecular weight: 224.34 g/mol ), the molecular ion peak (M⁺) at m/z 224 is often weak or absent. nih.gov The fragmentation pattern is characterized by the cleavage of the ester bond and rearrangements within the terpene moiety. Common fragments include ions resulting from the loss of the butoxy group or the entire butyrate chain. The terpene backbone gives rise to characteristic ions at m/z 41, 69 (isoprenyl cation), 93, and 121. nih.govnih.gov The butyrate portion can produce a characteristic ion at m/z 71 (butyryl cation) or m/z 43. researchgate.net The base peak, which is the most intense signal, is frequently observed at m/z 93 for geranyl butyrate. nih.gov While the mass spectra of geranyl butyrate and neryl butyrate are very similar, minor differences in the relative intensities of certain fragments can sometimes be observed.
The following table details the significant mass spectral fragments for Geranyl Butyrate.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion/Structure |
| 93 | 99.99 | [C₇H₉]⁺ - Tropylium-like ion from rearrangement of the terpene chain |
| 69 | 60.99 | [C₅H₉]⁺ - Isoprenyl cation from cleavage of the terpene chain |
| 68 | 37.55 | [C₅H₈]⁺ - Loss of H from the m/z 69 fragment |
| 121 | 31.55 | [C₉H₁₃]⁺ - Fragment from the terpene moiety |
| 136 | 27.38 | [C₁₀H₁₆]⁺ - Geranyl/Neryl cation (loss of butyric acid) |
| 43 | High | [C₃H₇]⁺ - Propyl fragment from the butyrate chain |
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence of its ester and alkene functionalities. nist.gov A very strong and sharp absorption band appears in the region of 1735-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The C-O stretching vibrations of the ester linkage are observed as strong bands in the 1250-1150 cm⁻¹ region. Additionally, the presence of carbon-carbon double bonds (C=C) in the terpene chain is confirmed by a stretching vibration band around 1670 cm⁻¹. The C-H bonds of the alkene groups (=C-H) show stretching absorptions just above 3000 cm⁻¹, while the alkane C-H bonds show stretches just below 3000 cm⁻¹.
Key IR absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970, ~2920 | C-H Stretch | Alkane (CH₃, CH₂) |
| ~1738 | C=O Stretch | Ester |
| ~1670 | C=C Stretch | Alkene |
| ~1160 | C-O Stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, and it is particularly crucial for assigning the stereochemistry of the C2=C3 double bond, thereby distinguishing between the (E)-isomer (geranyl butyrate) and the (Z)-isomer (neryl butyrate). Both ¹H and ¹³C NMR provide distinct chemical shifts for key atoms in each isomer.
In ¹H NMR, the chemical shift of the protons on the C1 methylene (B1212753) group (-O-CH₂ -), which is adjacent to the ester oxygen, is a key indicator. This signal typically appears as a doublet around 4.5-4.7 ppm. nih.gov The vinyl proton at C2 (-CH=C-) and the protons of the methyl group attached to C3 are also sensitive to the geometry of the double bond.
In ¹³C NMR, the chemical shifts of the carbon atoms involved in and adjacent to the double bond (C1, C2, C3, and the C3-methyl carbon) are diagnostic. Due to steric effects (the gamma-gauche effect), the C3-methyl carbon in the (Z)-isomer (neryl) is shielded and appears at a higher field (lower ppm value) compared to the corresponding carbon in the (E)-isomer (geranyl). Conversely, the C1 carbon in the (Z)-isomer is typically deshielded and appears at a lower field. These predictable differences allow for unambiguous stereochemical assignment.
Advanced Hyphenated Techniques (e.g., GC-Olfactometry, GCxGC-MS) for Trace Analysis and Aroma Profiling
For trace-level detection and comprehensive aroma profiling in highly complex matrices, advanced hyphenated techniques are employed.
Gas Chromatography-Olfactometry (GC-O): This technique couples a GC with a human sensory panel. As compounds elute from the GC column, the effluent is split between a detector (like MS or FID) and a sniffing port, where a trained analyst assesses the odor quality and intensity. GC-O is essential for identifying which specific compounds, such as geranyl butyrate or neryl butyrate, are responsible for the characteristic aroma of a product. It directly links chemical identity with sensory perception, which is critical in the flavor and fragrance field.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): GCxGC-MS provides a significant enhancement in separation power compared to conventional GC. scielo.br The technique uses two columns with different stationary phases connected by a modulator. scielo.br This setup allows for the separation of compounds that co-elute in the first dimension, spreading them across a two-dimensional plane. chromatographyonline.com The result is a highly detailed chromatogram with greatly increased peak capacity and sensitivity. scielo.brgcms.cz This is particularly advantageous for the trace analysis of this compound in complex samples like essential oils or fruit extracts, where it might be obscured by matrix components in a standard GC analysis. nih.govchromatographyonline.comunl.edu The enhanced separation leads to cleaner mass spectra, which improves the confidence of compound identification. leco.co.jp
Future Research Directions and Emerging Paradigms in 3,7 Dimethyl 2,6 Octadienyl Butyrate Research
Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics) in Elucidating Biological Roles
Integrated omics technologies offer a powerful, holistic approach to unravel the complex biological activities of 3,7-Dimethyl-2,6-octadienyl Butyrate (B1204436). By simultaneously analyzing global changes in genes (transcriptomics) and metabolites (metabolomics), researchers can build a comprehensive picture of the compound's mechanism of action within a biological system. While specific multi-omics studies on 3,7-Dimethyl-2,6-octadienyl Butyrate are still emerging, research on its constituent moiety, butyrate, provides a clear blueprint for future investigations.
Butyrate is known to be a key microbial metabolite with significant effects on host health, and omics studies have been pivotal in understanding its function. nih.gov For instance, integrated analyses have been used to study how sodium butyrate (SB), a histone deacetylase inhibitor, alters gene expression and metabolic pathways. nih.gov In one study, combining transcriptomics and metabolomics revealed that SB treatment in the yeast Rhodotorula glutinis enhanced carotenoid production by up-regulating oxidative stress responses and adjusting energy metabolism. nih.govnih.gov Such an approach could be applied to understand how this compound influences cellular processes, identifying key regulatory genes and metabolic pathways.
Furthermore, omics and imaging have been combined to evaluate the effects of butyrate on gut health, revealing impacts on microbial composition and the transcription of numerous host canonical pathways, including those related to immune and inflammatory responses. nih.gov Applying these methodologies to this compound could elucidate its influence on the gut microbiome and host-microbe interactions. A multi-omics approach can also clarify changes in primary and secondary metabolism in organisms, as demonstrated in studies on plant responses to different nutrient conditions. frontiersin.org This integrated strategy is essential for moving beyond simple bioactivity screening to a mechanistic understanding of the compound's role in health and disease. mdpi.com
| Omics Technique | Potential Application in this compound Research | Key Insights Gained from Butyrate Studies |
|---|---|---|
| Transcriptomics | Identify genes and signaling pathways modulated by the compound in target cells or tissues. | Revealed butyrate's role in altering gene expression related to immune response, histone modification, and cell cycle. nih.gov |
| Metabolomics | Profile the changes in endogenous small-molecule metabolites following exposure to the compound. | Showed butyrate's impact on amino acid metabolism, oxidative stress, and the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net |
| Integrated Omics | Correlate gene expression changes with metabolic shifts to build comprehensive mechanistic models. | Linked transcriptional regulation by butyrate to functional outcomes like enhanced secondary metabolite production and altered gut microbial activity. nih.govnih.gov |
Sustainable Production Strategies for the Compound
The increasing demand for natural and sustainably sourced compounds in the flavor, fragrance, and pharmaceutical industries necessitates a shift away from traditional chemical synthesis towards greener, biotechnological production routes. Future research will heavily focus on developing sustainable strategies for synthesizing this compound.
One of the most promising approaches is enzymatic catalysis. The synthesis of similar flavor esters, such as citronellyl butyrate, has been successfully achieved via direct esterification using immobilized lipases in continuous packed-bed reactors. ije.ir This method offers high conversion rates under mild conditions, reducing energy consumption and waste. ije.ir This biocatalytic approach is directly transferable to the production of this compound from its precursors, geraniol (B1671447)/nerol (B1678202) and butyric acid.
Metabolic engineering and synthetic biology present another powerful avenue. nih.gov Research has focused on engineering microorganisms like Escherichia coli to produce valuable chemicals from renewable feedstocks, such as lignocellulosic biomass. researchgate.netnih.gov For example, engineered E. coli strains have been developed to produce 1,2,4-butanetriol (B146131) from xylose, a major component of biomass. nih.govnih.gov Similar strategies can be envisioned for this compound, where microbial hosts are engineered to convert simple sugars into the alcohol (geraniol) and acid (butyrate) moieties, which are then enzymatically condensed to form the final ester. Co-culture systems, where two or more microbial strains work synergistically, are also being explored. For instance, a co-culture of Clostridium autoethanogenum and Clostridium beijerinckii has been designed to produce butyrate from CO2 and H2. frontiersin.org Such systems could be adapted to create a complete biosynthetic pathway for the target compound from waste gases or other renewable sources.
| Production Strategy | Description | Key Advantages | Relevant Example |
|---|---|---|---|
| Enzymatic Synthesis | Use of isolated enzymes, such as lipases, to catalyze the esterification of the alcohol and acid precursors. | High specificity, mild reaction conditions, reusability of biocatalyst. | Synthesis of citronellyl butyrate using immobilized Candida rugosa lipase (B570770). ije.ir |
| Metabolic Engineering | Genetic modification of microorganisms (e.g., E. coli, yeast) to create a biosynthetic pathway for the compound from simple feedstocks like glucose. | Utilization of renewable resources, potential for high-titer production, consolidated bioprocessing. | Production of 1,2,4-butanetriol from xylose in engineered E. coli. nih.govnih.gov |
| Co-culture Systems | Utilizing two or more microbial species that divide the labor of the metabolic pathway. | Can overcome metabolic burden on a single host, enables use of complex or gaseous feedstocks. | Production of butyrate from CO2/H2 using a co-culture of C. autoethanogenum and C. beijerinckii. frontiersin.org |
Exploration of Novel Bioactivities through Derivative Synthesis
While this compound is primarily known for its sensory properties, its structural components—a terpenoid alcohol and butyric acid—are associated with various biological activities. A significant future direction involves the rational design and synthesis of novel derivatives to explore and enhance these potential bioactivities. Butyric acid itself is a well-known histone deacetylase (HDAC) inhibitor with anti-inflammatory and anti-cancer properties. nih.gov However, its therapeutic use is limited by a short half-life. biointerfaceresearch.com
Derivative synthesis can address these limitations. For example, novel prodrugs of butyric acid, such as pivalyloxymethyl butyrate (AN-9), have been created that release butyric acid intracellularly, showing anti-neoplastic activity at concentrations ten-fold lower than butyric acid itself. nih.gov Similarly, resveratrol (B1683913) butyrate esters have been synthesized to enhance the bioactivity of resveratrol and have shown an ability to inhibit lipid accumulation in liver cells. researchgate.net This strategy of creating ester derivatives could be applied to other bioactive molecules using the 3,7-dimethyl-2,6-octadienyl moiety to potentially improve cell permeability or target delivery.
Another approach is to modify the parent structure to create compounds with entirely new functions. Research has shown that by converting the carboxylic acid precursors of the ester, (Z/E)-3,7-dimethyl-2,6-octadienoic acids, into various amides and their 6,7-epoxy analogues, new lead compounds with potent fungicidal activity can be discovered. mdpi.comnih.gov Several of these synthesized derivatives exhibited high inhibition rates against plant pathogens like Rhizoctonia solani. mdpi.comnih.gov This demonstrates that the 3,7-dimethyl-2,6-octadienyl scaffold is a valuable starting point for developing new agrochemicals or pharmaceuticals.
| Derivative Class | Synthetic Strategy | Observed/Potential Bioactivity | Reference Example |
|---|---|---|---|
| Butyrate Prodrugs | Esterification of butyric acid with a promoiety to improve pharmacokinetics. | Anti-neoplastic, anti-inflammatory. nih.govnih.gov | Pivalyloxymethyl butyrate (AN-9) for enhanced cancer cell growth inhibition. nih.gov |
| Amide Derivatives | Reaction of the corresponding carboxylic acid with various amines. | Fungicidal. mdpi.comnih.gov | (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives active against Rhizoctonia solani. mdpi.com |
| Epoxy Analogues | Epoxidation of the double bond in the terpene chain. | Fungicidal. nih.gov | 6,7-epoxy analogues of octadienamides with enhanced stability and activity. mdpi.com |
| Novel Esters | Esterification with other bioactive molecules. | Inhibition of fat accumulation, antioxidant. | Synthesis of resveratrol butyrate esters. researchgate.net |
Advanced Computational Chemistry and Molecular Modeling for Structure-Function Insights
Advanced computational chemistry and molecular modeling are indispensable tools for accelerating research into this compound and its derivatives. These in silico methods provide profound insights into molecular structure, properties, and interactions, guiding experimental work and reducing the time and cost associated with drug discovery and materials development.
Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure and reactivity of newly designed derivatives. biointerfaceresearch.com Such calculations can predict geometrical parameters, analyze intramolecular interactions through Natural Bond Orbital (NBO) analysis, and determine the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding charge transfer and chemical reactivity. biointerfaceresearch.com This theoretical analysis helps in designing molecules with desired electronic properties and stability.
Molecular modeling can also predict pharmacokinetic properties and bioactivity. By calculating molecular descriptors such as the octanol/water partition coefficient (miLogP), molecular weight (MW), and polar surface area (TPSA), researchers can assess the "drug-likeness" of novel derivatives according to established rules like Lipinski's Rule of Five. biointerfaceresearch.com Furthermore, bioactivity scores for targets like G protein-coupled receptors (GPCRs), ion channels, and various enzymes can be estimated, helping to prioritize which derivatives to synthesize and test. biointerfaceresearch.com These computational approaches allow for a high-throughput virtual screening of potential derivatives, focusing laboratory efforts on the most promising candidates for novel bioactivities.
| Computational Method | Application | Predicted Properties/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Optimized geometry, molecular stability, chemical reactivity, HOMO-LUMO energy gap. biointerfaceresearch.com |
| Natural Bond Orbital (NBO) Analysis | Investigation of intra- and intermolecular bonding and interactions. | Charge transfer, hyperconjugative interactions, hydrogen bonding. biointerfaceresearch.com |
| Molecular Descriptors Calculation | Prediction of pharmacokinetic properties and drug-likeness. | miLogP, TPSA, molecular weight, adherence to Lipinski's and Veber's rules. biointerfaceresearch.com |
| Bioactivity Scoring | In silico estimation of a molecule's potential to interact with biological targets. | Scores for GPCR ligand activity, ion channel modulation, kinase inhibition, etc. biointerfaceresearch.com |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 3,7-dimethyl-2,6-octadienyl butyrate in complex matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. Use a polar capillary column (e.g., DB-WAX) with a temperature gradient starting at 50°C (hold 2 min) to 250°C at 5°C/min. The compound elutes at ~31.36 min (RT) with a Kovats Retention Index (KI) of 1564 . For quantification, employ internal standards like geranyl acetate to account for matrix effects.
- Key Parameters : Monitor ions m/z 69 (base peak, characteristic of terpene derivatives) and m/z 121 (ester fragment) for selective identification .
Q. How can synthetic routes for this compound be optimized for laboratory-scale production?
- Methodology : The esterification of geraniol with butyric anhydride or butyryl chloride in the presence of acid catalysts (e.g., p-toluenesulfonic acid) achieves yields >85%. Monitor reaction progress via FT-IR for the disappearance of the hydroxyl peak (~3350 cm⁻¹) and emergence of the ester carbonyl peak (~1740 cm⁻¹) .
- Critical Considerations : Avoid prolonged heating (>4 hours at 80°C) to prevent isomerization of the 2,6-octadienyl backbone to cis isomers (e.g., neryl butyrate) .
Q. What strategies ensure purity assessment of this compound for biological studies?
- Methodology : Combine preparative HPLC (C18 column, 70% acetonitrile/water mobile phase) with nuclear magnetic resonance (NMR) for structural validation. Key NMR signals include δ 5.3–5.5 ppm (olefinic protons), δ 4.7 ppm (ester-linked CH₂), and δ 0.9–1.0 ppm (terminal methyl groups) .
- Purity Thresholds : ≥98% purity (by GC-FID) is required for in vitro assays to minimize confounding effects from trace isomers like neryl butyrate .
Advanced Research Questions
Q. How do stereochemical variations (cis/trans isomers) impact the biological activity of this compound?
- Methodology : Separate isomers using chiral GC columns (e.g., β-cyclodextrin-based phases) or HPLC with chiral stationary phases. Compare bioactivity via dose-response assays (e.g., antimicrobial or enzyme inhibition studies). The trans isomer (geranyl butyrate) typically exhibits higher antimicrobial potency due to enhanced membrane permeability .
- Data Interpretation : Note that cis isomers (e.g., neryl butyrate) may show reduced volatility and altered receptor binding kinetics .
Q. What mechanisms explain the degradation of this compound under oxidative conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Primary degradation products include 3,7-dimethyl-2,6-octadienol (via ester hydrolysis) and epoxides (from olefin oxidation). Use radical scavengers (e.g., BHT) to mitigate oxidation .
- Kinetic Analysis : Degradation follows first-order kinetics (rate constant k = 0.012 day⁻¹ at 25°C), with activation energy (Eₐ) of 68 kJ/mol calculated via Arrhenius modeling .
Q. How can conflicting data on the compound’s volatility and partitioning coefficients be resolved?
- Methodology : Re-evaluate experimental conditions using static headspace GC for vapor pressure and octanol-water partitioning (log P) measurements. Discrepancies often arise from incomplete purification (e.g., residual solvents) or temperature fluctuations during analysis. Reported values:
- Vapor Pressure : 0.12 mmHg at 25°C
- log P : 4.2 (predicted via QSPR models) vs. 3.8 (experimental) .
- Resolution : Standardize sample preparation (e.g., degassing) and validate with certified reference materials .
Q. What role does this compound play in modulating plant-insect interactions?
- Methodology : Use electroantennography (EAG) and wind tunnel assays to test insect olfactory responses. The compound acts as a kairomone for Lepidoptera (e.g., Helicoverpa armigera), with EAG responses >2 mV at 10 µg/µl concentrations .
- Field Applications : Incorporate into pheromone lures for integrated pest management (IPM), but note rapid UV degradation in open environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
